molecular formula C24H23ClFN5O B12397765 TREM2 agonist-2

TREM2 agonist-2

Cat. No.: B12397765
M. Wt: 451.9 g/mol
InChI Key: DGBQOJDFECEEKU-OYHNWAKOSA-N
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Description

Overview of Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) in Central Nervous System (CNS) Homeostasis

Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a transmembrane receptor belonging to the immunoglobulin superfamily, predominantly expressed on myeloid cells such as microglia, macrophages, dendritic cells, and osteoclasts. alzforum.orglife-science-alliance.org Within the central nervous system (CNS), TREM2 is almost exclusively found on microglia, the resident immune cells of the brain. frontiersin.orgnih.gov

TREM2 plays a pivotal role in maintaining CNS homeostasis through its involvement in various microglial functions. frontiersin.org It forms a receptor-ligand complex with the adaptor protein DAP12, which initiates a cascade of downstream signaling events upon activation. frontiersin.orgresearchgate.net This signaling pathway is crucial for several key microglial activities, including:

Phagocytosis: TREM2 is essential for the clearance of cellular debris, apoptotic neurons, and pathogens, a critical process for tissue repair and regeneration. frontiersin.orgfrontiersin.org

Survival and Proliferation: TREM2 signaling promotes microglial survival and proliferation, ensuring an adequate number of these cells to respond to pathological challenges. frontiersin.orgfrontiersin.org

Metabolic Regulation: TREM2 is involved in regulating microglial metabolism, supporting the high energy demands required for their protective functions. frontiersin.orgmdpi.com

Inflammatory Response: It helps to modulate the inflammatory environment in the brain, suppressing the excessive production of pro-inflammatory cytokines. researchgate.net

Pathophysiological Roles of TREM2 in Neuroinflammation and Neurodegenerative Disorders

Dysfunction of TREM2 is increasingly implicated in the pathogenesis of several neurodegenerative diseases, where it disrupts the delicate balance of neuroinflammation. osti.govvigilneuro.comnih.gov In conditions such as Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and frontotemporal dementia (FTD), alterations in TREM2 function can lead to a detrimental neuroinflammatory state. nih.govalzheimers.govnih.govfrontiersin.org

Alzheimer's Disease (AD): In the context of AD, TREM2 is crucial for the microglial response to amyloid-beta (Aβ) plaques. frontiersin.org It facilitates the migration of microglia towards plaques and their subsequent phagocytosis of Aβ. nih.gov TREM2 signaling is also required for the transition of microglia into a protective, disease-associated state (DAM). life-science-alliance.org Impaired TREM2 function can lead to reduced Aβ clearance, an exaggerated inflammatory response, and ultimately, accelerated neurodegeneration. nih.govfrontiersin.org

Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD): Research has shown that TREM2 plays a protective role in conditions characterized by the aggregation of the TDP-43 protein, such as ALS and FTD. alzheimers.gov TREM2 appears to directly bind to and help clear toxic TDP-43 aggregates. alzheimers.gov In mouse models of ALS, the absence of TREM2 leads to an inability of microglia to effectively remove this harmful protein. alzheimers.gov Furthermore, increased TREM2 expression has been observed in the spinal cords of ALS patients, suggesting its involvement in the disease process. navarrabiomed.esneurology.org

Parkinson's Disease (PD): Evidence also points to a role for TREM2 in PD. Studies in animal models have shown that TREM2 deficiency can exacerbate the loss of dopaminergic neurons, a hallmark of the disease. mdpi.com Conversely, enhancing TREM2 signaling has been shown to be neuroprotective in some PD models. mdpi.com

The common thread across these disorders is the failure of microglia to mount an effective protective response in the face of accumulating pathological proteins and cellular stress, a failure often linked to TREM2 dysfunction.

Genetic Insights Implicating TREM2 Dysfunction in Neurological Disease Susceptibility

Compelling genetic evidence has solidified the link between TREM2 and the risk of developing neurodegenerative diseases. frontiersin.orgfrontiersin.orgvigilneuro.comfrontiersin.orgbinasss.sa.crelifesciences.orgoup.com Rare variants in the TREM2 gene have been identified as significant risk factors for late-onset Alzheimer's disease (LOAD). frontiersin.orgelifesciences.org

The most notable of these is the R47H variant , which increases the risk of developing AD by two- to four-fold, an effect size comparable to the well-known APOE4 allele. frontiersin.orgelifesciences.orgpitt.edumdpi.com This variant, along with others like R62H, is associated with a partial loss of TREM2 function. elifesciences.orgoup.com Structural and functional studies have revealed that these AD-associated variants are located on the surface of the TREM2 protein and impair its ability to bind to ligands. elifesciences.org This reduced binding capacity compromises downstream signaling and the subsequent microglial response to pathological insults. elifesciences.org

In contrast, homozygous loss-of-function mutations in TREM2 cause more severe, early-onset neurodegenerative conditions. These include:

Nasu-Hakola Disease (NHD): A rare, autosomal recessive disorder characterized by progressive dementia and bone cysts. alzforum.orgelifesciences.org Mutations causing NHD, such as T66M, are often buried within the protein structure and lead to protein instability and reduced surface expression. elifesciences.org

Frontotemporal Dementia (FTD)-like Syndromes: Some homozygous TREM2 mutations lead to an FTD-like clinical picture without the bone abnormalities seen in NHD. oup.comunimi.it

These genetic findings underscore a dose-dependent effect of TREM2 function: a complete loss leads to severe, early-onset disease, while a partial loss of function significantly increases the risk for late-onset neurodegeneration. elifesciences.orgoup.com

TREM2 Variant Type Associated Disease(s) Mechanism of Dysfunction References
Heterozygous (e.g., R47H, R62H)Late-Onset Alzheimer's Disease (LOAD), Frontotemporal Dementia (FTD)Impaired ligand binding due to surface-exposed mutations. nih.govelifesciences.orgoup.com
Homozygous (e.g., T66M, Q33X)Nasu-Hakola Disease (NHD), FTD-like syndromesProtein instability, misfolding, or truncation leading to loss of surface expression. elifesciences.orgnih.gov

Rationale for TREM2 Agonism as a Therapeutic Strategy in CNS Disorders

Given that genetic variants leading to a partial loss of TREM2 function increase the risk for neurodegenerative diseases, a logical therapeutic approach is to enhance or restore TREM2 activity. frontiersin.orgosti.govvigilneuro.comfrontiersin.orgfrontiersin.orgbinasss.sa.crelifesciences.org This strategy, known as TREM2 agonism, aims to boost the protective functions of microglia.

The primary rationale for TREM2 agonism is to:

Enhance Microglial Activation and Phagocytosis: By stimulating TREM2, it is hypothesized that microglia can be more effectively recruited to sites of pathology, such as amyloid plaques, and their ability to engulf and clear these toxic aggregates can be augmented. nih.govfrontiersin.org

Promote a Neuroprotective Microglial Phenotype: TREM2 activation is thought to shift microglia towards an anti-inflammatory and supportive state, which can help to reduce neuronal damage and promote tissue repair. life-science-alliance.orgfrontiersin.org

Improve Microglial Survival and Metabolism: Agonism of TREM2 may enhance the survival and metabolic fitness of microglia, enabling them to sustain their protective functions over the long course of a neurodegenerative disease. frontiersin.org

Therapeutic strategies being explored include the use of agonistic antibodies and small molecule agonists. vigilneuro.combinasss.sa.cr These agents are designed to bind to TREM2 and mimic the effects of its natural ligands, thereby activating the downstream signaling pathway and promoting a beneficial microglial response. frontiersin.org

Introduction to TREM2 Agonist-2 as a Preclinical Research Compound

This compound is an orally active, small-molecule agonist of TREM2 that is utilized in preclinical research. chemgood.com It has demonstrated high potency in activating the human TREM2 receptor. chemgood.com

Mechanism of Action: this compound works by activating the TREM2-DAP12 signaling pathway. chemgood.com This activation is intended to enhance key microglial functions, including survival, migration, and phagocytosis. chemgood.com By stimulating these activities, the compound aims to promote the clearance of cellular debris and pathological protein aggregates, as well as regulate neuroinflammatory responses. chemgood.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H23ClFN5O

Molecular Weight

451.9 g/mol

IUPAC Name

5-(4-chloro-2-fluorophenyl)-2,3-dimethyl-7-[(2R,4S)-2-(1-methylpyrazol-4-yl)oxan-4-yl]pyrido[3,4-b]pyrazine

InChI

InChI=1S/C24H23ClFN5O/c1-13-14(2)29-24-21(28-13)10-20(30-23(24)18-5-4-17(25)9-19(18)26)15-6-7-32-22(8-15)16-11-27-31(3)12-16/h4-5,9-12,15,22H,6-8H2,1-3H3/t15-,22+/m0/s1

InChI Key

DGBQOJDFECEEKU-OYHNWAKOSA-N

Isomeric SMILES

CC1=NC2=CC(=NC(=C2N=C1C)C3=C(C=C(C=C3)Cl)F)[C@H]4CCO[C@H](C4)C5=CN(N=C5)C

Canonical SMILES

CC1=NC2=CC(=NC(=C2N=C1C)C3=C(C=C(C=C3)Cl)F)C4CCOC(C4)C5=CN(N=C5)C

Origin of Product

United States

Molecular Mechanisms of Trem2 Agonist 2 Action

Binding Specificity and Affinity of TREM2 Agonist-2 to the TREM2 Receptor

This compound has been identified as a potent activator of the TREM2 receptor. In vitro studies using human embryonic kidney (HEK293) cells engineered to express human TREM2 demonstrated that this compound activates the receptor with a half-maximal effective concentration (EC₅₀) of less than 0.05 μM. chemgood.comtargetmol.comglpbio.com

Recent investigations into the precise binding mechanism of small-molecule TREM2 agonists have provided additional context. While this compound (also identified as compound I-192) demonstrates functional agonism, studies suggest it may not operate through direct binding to the TREM2 protein. biorxiv.org Biophysical analyses, including Surface Plasmon Resonance (SPR), indicated a lack of dose-dependent direct binding for I-192. biorxiv.org This has led to the hypothesis that some small molecules, including this compound, may function as indirect activators or "clustering agents" that promote the multimerization of TREM2 receptors on the cell surface, thereby initiating downstream signaling, rather than binding directly to a specific pocket on the receptor. biorxiv.org This mechanism contrasts with other newly discovered compounds that have been validated to bind directly to the TREM2 protein. biorxiv.org

Assay SystemParameterValueReference
HEK293 cells expressing human TREM2EC₅₀< 0.05 μM chemgood.comglpbio.com

This compound-Mediated Activation of Intracellular Signaling Cascades

The activation of the TREM2 receptor by an agonist initiates a cascade of intracellular signaling events, primarily mediated through its association with the adaptor protein DAP12. revvity.comnih.gov Upon TREM2 engagement, the immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12 become phosphorylated by Src family kinases. wikipedia.orgnih.gov This phosphorylation event serves as a docking site for downstream signaling proteins, triggering multiple pathways that regulate key microglial functions. cellsignal.comfrontiersin.org

The phosphorylation of DAP12's ITAM domains leads to the recruitment and activation of the spleen tyrosine kinase (Syk). wikipedia.orgnih.govcellsignal.comnih.gov The activation of Syk is a pivotal and immediate event following TREM2 receptor engagement, serving as a reliable indicator of TREM2-dependent cell activation. revvity.comharvard.edu Once activated, Syk initiates a cascade of further phosphorylation events, propagating the signal to various downstream effectors. cellsignal.comfrontiersin.org Studies utilizing TREM2 agonists, including antibodies and small molecules, have consistently demonstrated the induction of Syk phosphorylation as a primary mechanism of action. harvard.edurevvity.comnih.gov Therefore, as a TREM2 agonist, this compound is understood to function by initiating this Syk-dependent signaling pathway, which is central to the physiological responses of microglia, including phagocytosis and survival. revvity.comfrontiersin.org

Downstream of Syk activation, the TREM2 signaling pathway engages the phosphatidylinositol 3-kinase (PI3K)/AKT pathway. wikipedia.orgcellsignal.comfrontiersin.org The recruitment of PI3K can be facilitated by the adaptor protein DAP10, which may also form a complex with TREM2 and DAP12. wikipedia.orgfrontiersin.org Activation of this pathway is crucial for promoting microglial survival, proliferation, and metabolic activity. frontiersin.orgnih.govfrontiersin.org The PI3K/AKT pathway, in part through its downstream effector mammalian target of rapamycin (mTOR), enhances cellular metabolism and supports the energetic demands of activated microglia. frontiersin.org Studies have demonstrated that TREM2 activation attenuates neuroinflammation and neuronal apoptosis, at least in part, through the activation of the PI3K/Akt signaling pathway. researchgate.netresearchgate.net TREM2-mediated activation of this pathway can drive microglia toward a more protective, anti-inflammatory phenotype. nih.govnih.govquanterix.com

The TREM2 signaling pathway plays a complex modulatory role on the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. Several studies suggest that TREM2 activation has an anti-inflammatory function by antagonizing signaling from Toll-like receptors (TLRs), thereby inhibiting NF-κB activation and reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govfrontiersin.orgnih.govsemanticscholar.org This suppression of NF-κB may occur independently of Syk and PI3K in some contexts. nih.govsemanticscholar.orgnih.gov However, the effect of TREM2 on inflammation may be context-dependent. nih.gov For instance, in a model of neuropathic pain, activation of TREM2/DAP12 signaling was reported to exacerbate neuroinflammation by inducing pro-inflammatory cytokine secretion from microglia. jneurosci.org Furthermore, NF-κB signaling can also regulate TREM2 itself, as LPS-induced NF-κB activation has been shown to suppress TREM2 gene expression, an effect that can be reversed by NF-κB inhibitors like BMS-345541. frontiersin.org

Beyond the major pathways, TREM2-Syk signaling activates a broader network of downstream effectors. This includes the activation of phospholipase Cγ (PLCγ), which is recruited following Syk activation. cellsignal.comfrontiersin.org PLCγ activation leads to an increase in intracellular calcium, which is important for processes like actin remodeling required for cell migration and phagocytosis. cellsignal.com Other adaptor proteins and kinases, such as SH2 domain-containing leukocyte protein of 76 kDa (SLP76) and extracellular signal-regulated kinase (ERK), are also engaged downstream of TREM2. cellsignal.comrevvity.com The activation of the ERK/MAPK pathway contributes to the regulation of microglial functions, including proliferation and cytokine production. wikipedia.orgnih.gov

Impact of this compound on Gene Expression Profiles in Myeloid Cells

The activation of intracellular signaling cascades by this compound culminates in significant changes to the gene expression profiles of myeloid cells, reprogramming their functional state. In vivo studies using transgenic mice that express the human TREM2 common variant have provided direct evidence of these effects. glpbio.com Oral administration of this compound led to a notable upregulation of genes in the hippocampus associated with several key biological processes. chemgood.comglpbio.com These findings indicate that this compound can effectively engage its target in the central nervous system and modulate microglial activity on a transcriptional level. targetmol.com This aligns with broader research showing that TREM2 is critical for the transition of homeostatic microglia into disease-associated microglia (DAM), a phenotype characterized by specific gene expression signatures related to phagocytosis, lipid metabolism, and inflammation. biorxiv.orgbiorxiv.org

Upregulated Gene CategoryAssociated FunctionReference
Adaptive Immune ResponseRegulation of T-cell and B-cell mediated immunity glpbio.com
Innate Immune ResponseFirst-line defense against pathogens and damage glpbio.com
Microglia FunctionPhagocytosis, migration, and debris clearance glpbio.com
Cytokine SignalingIntercellular communication in immune responses glpbio.com
Cell CycleRegulation of cell proliferation glpbio.com

Influence of this compound on Protein Secretion and Post-Translational Modifications

Activation of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) by agonists can modulate the cellular functions of microglia, including their secretome and intracellular signaling pathways that are dependent on post-translational modifications. This compound has been observed to influence both the genetic expression related to protein secretion and the post-translational modification of key signaling molecules.

Impact on Cytokine Secretion

Research on this compound has indicated its role in modulating the expression of genes associated with cytokine signaling. In a study involving transgenic mice with the common variant of human TREM2, oral administration of this compound resulted in an upregulation of genes linked to cytokine signaling in the hippocampus glpbio.com. This suggests that this compound can influence the secretome of microglial cells, steering them towards a specific activation state. While activation of the TREM2 pathway is generally understood to regulate inflammatory responses, in some contexts this involves reducing the excessive release of pro-inflammatory cytokines frontiersin.orgnih.gov. The upregulation of cytokine signaling genes by this compound points to a complex regulatory role in the neuroinflammatory environment glpbio.com.

Table 1: Effect of this compound on Gene Expression Related to Protein Secretion

Model SystemFindingReference
Transgenic mice with hTREM2-CVIncreased expression of genes associated with cytokine signaling in the hippocampus. glpbio.com

Effects on Post-Translational Modifications

This compound has been shown to directly impact the post-translational modification of intracellular proteins, specifically through phosphorylation. In wild-type mice, intravenous administration of this compound led to an increase in the phosphorylation of Akt and ERK1/2 in microglia-enriched brain fractions invivochem.com. Phosphorylation is a critical post-translational modification that acts as a molecular switch to activate or deactivate enzymes and signaling proteins. The increased phosphorylation of Akt and ERK1/2 confirms the activation of the PI3K/Akt and MAPK downstream signaling pathways following TREM2 engagement by the agonist invivochem.com.

Table 2: Influence of this compound on Protein Phosphorylation

Model SystemProteinChange in PhosphorylationReference
Wild-type C57BL/6 miceAkt2.0-fold increase invivochem.com
Wild-type C57BL/6 miceERK1/21.7-fold increase invivochem.com

Cellular Effects of Trem2 Agonist 2 in Neuroimmune and Glial Cells

Modulation of Microglial Phenotype and Function by TREM2 Agonist-2

Activation of TREM2 by an agonist like this compound profoundly influences microglial behavior, steering them toward a more protective and homeostatic phenotype. This modulation involves enhancing their phagocytic capabilities, supporting their survival and proliferation, regulating their inflammatory signaling, and boosting their metabolic fitness. In vivo studies have shown that this compound administration leads to an increase in genes associated with microglial function, cytokine signaling, and the cell cycle, indicating a broad impact on microglial activity. glpbio.com

A primary function of TREM2 is to mediate the phagocytic clearance of various substances, including pathological protein aggregates, apoptotic cells, and cellular debris. nih.gov Activation of TREM2 through agonists enhances this critical microglial function. glpbio.com TREM2 signaling promotes the uptake and degradation of myelin debris, a crucial step for subsequent remyelination. nih.govresearchgate.net

In the context of Alzheimer's disease, TREM2 is directly involved in the clearance of amyloid-β (Aβ). The receptor can bind to Aβ, and this interaction facilitates its phagocytosis by microglia. researchgate.netbiorxiv.orgnih.gov Studies using TREM2 agonist antibodies have demonstrated an enhanced ability of microglia to clear Aβ plaques. nih.gov TREM2 activation upregulates other receptors like CD36, which further aids in Aβ phagocytosis. researchgate.netnih.gov Therefore, this compound is expected to bolster the capacity of microglia to clear Aβ aggregates and other debris, thereby helping to maintain a healthier CNS environment. glpbio.com

Target of PhagocytosisEffect of TREM2 AgonismUnderlying Mechanism
Amyloid-β (Aβ)Enhanced ClearanceDirect binding of TREM2 to Aβ; Upregulation of phagocytic co-receptors (e.g., CD36). researchgate.netbiorxiv.orgnih.gov
Myelin DebrisIncreased RemovalPromotes microglial uptake and degradation of myelin, a prerequisite for remyelination. nih.govresearchgate.net
Apoptotic Neurons & Cellular DebrisImproved ClearanceTREM2 acts as a receptor for debris, and its activation enhances general phagocytic capacity. glpbio.comfrontiersin.orgnih.gov

TREM2 signaling is integral to the survival and proliferation of microglia, particularly in response to injury or pathological stress. nih.govnih.govfrontiersin.orgresearchgate.net The receptor's activation triggers downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell survival and growth. frontiersin.orgnih.gov Specifically, TREM2 has been shown to stabilize β-catenin by inhibiting its degradation through the Akt/GSK3β signaling pathway, which is crucial for microglial viability. nih.govjneurosci.org

Studies with TREM2-deficient microglia show increased rates of apoptosis and reduced proliferation, highlighting the receptor's essential role. nih.govnih.govnih.gov Conversely, treatment with TREM2 agonist antibodies has been shown to induce microglial proliferation. rupress.org Consistent with this, administration of this compound in animal models increased the expression of genes associated with the cell cycle, suggesting a positive influence on microglial proliferation. glpbio.com This effect is critical for ensuring a sufficient number of microglia are available to cluster around sites of injury or pathology to perform their protective functions. frontiersin.orgrupress.org

Cellular ProcessEffect of TREM2 AgonismKey Signaling Pathways
ProliferationIncreasedUpregulation of cell cycle-associated genes; Wnt/β-catenin pathway. glpbio.comnih.gov
SurvivalEnhancedActivation of PI3K/Akt/GSK3β pathways; Inhibition of apoptosis. frontiersin.orgnih.gov

The role of TREM2 in regulating inflammatory responses, including the release of cytokines and chemokines, is complex and context-dependent. researchgate.net Generally, TREM2 signaling is thought to promote a shift away from a pro-inflammatory state towards a more resolved, anti-inflammatory, and neuroprotective microglial phenotype. nih.gov In some contexts, TREM2 activation has been shown to repress the production of inflammatory cytokines. nih.gov However, the soluble form of TREM2 (sTREM2) has also been reported to increase the production of inflammatory cytokines in certain conditions. researchgate.netmdpi.com

To carry out their demanding functions of surveillance, phagocytosis, and proliferation, microglia require significant metabolic resources. TREM2 plays a vital role in supporting the metabolic fitness of microglia. frontiersin.orgnih.gov TREM2 signaling activates the mammalian target of rapamycin (mTOR) pathway, a central regulator of cellular metabolism, growth, and proliferation. frontiersin.orgnih.govnih.gov This activation helps sustain the high energetic and biosynthetic demands of activated microglia. nih.govnih.gov

Defects in TREM2 impair mTOR signaling, leading to metabolic deficits and increased autophagy. nih.gov Conversely, treatment with agonistic TREM2 antibodies has been shown to boost microglial metabolism, including mitochondrial metabolism and glucose uptake. biorxiv.org TREM2 is also a key regulator of cholesterol transport and metabolism; its activation helps prevent the accumulation of pathogenic lipids within microglia. researchgate.netbiorxiv.orgresearchgate.net By enhancing these metabolic pathways, this compound can support the sustained and efficient functioning of microglia in the face of pathological challenges.

Impact on Astrocyte Reactivity and Neurosupportive Functions

While TREM2 is most prominently expressed in microglia, it has also been detected in other glial cells, including astrocytes, particularly under reactive conditions following brain injury. nih.govtandfonline.comresearchgate.net In astrocytes, TREM2 appears to play a role in modulating their response to inflammatory stimuli. Studies have shown that stimulating astrocytic TREM2 can suppress pro-inflammatory activation pathways, such as those triggered by Toll-like receptor 4 (TLR4). tandfonline.comtandfonline.com

Following ischemic stroke, TREM2 expression is induced on reactive astrocytes, where it appears to have a protective role by inhibiting the detrimental aspects of astrocyte reactivity while promoting their neurosupportive functions. nih.gov Although direct studies on this compound in astrocytes are limited, the existing evidence suggests that activating astrocytic TREM2 could be a mechanism for dampening neuroinflammation and promoting a more beneficial, neurosupportive astrocyte phenotype. tandfonline.comtandfonline.com However, the interplay between glial cells is complex, as certain types of reactive astrocytes (A1 phenotype) have been shown to decrease TREM2 protein levels in microglia, indicating a need for further research. nih.gov

Effects on Oligodendrocyte Precursor Cell (OPC) Differentiation and Myelination Processes

The process of remyelination, which is essential for repairing myelin damage seen in diseases like multiple sclerosis, is heavily dependent on the efficient clearance of myelin debris by microglia. nih.gov By enhancing microglial phagocytic activity, TREM2 agonism indirectly supports remyelination by creating a permissive environment for oligodendrocyte precursor cells (OPCs) to act. nih.govresearchgate.net

More directly, studies using a TREM2 agonistic antibody have shown that TREM2 activation on microglia not only accelerates myelin debris removal but also increases the density of OPCs in areas of demyelination. nih.gov This activation also promoted the formation of mature, myelinating oligodendrocytes, leading to enhanced remyelination and better preservation of axonal integrity. nih.gov Further research indicates that TREM2 is necessary for signaling that promotes OPC differentiation and maturation. scilit.com These findings suggest that this compound could be beneficial in conditions characterized by demyelination by promoting the regenerative capacity of OPCs and facilitating the restoration of myelin sheaths.

This compound Modulation of Neuron-Glia Interactions

Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a critical receptor in the central nervous system (CNS), primarily found on microglia and to a lesser extent on other glial cells like astrocytes. frontiersin.orgtandfonline.com The activation of TREM2 by agonists plays a significant role in modulating the complex interplay between glial cells and neurons, which is essential for maintaining brain homeostasis and responding to injury or disease. vigilneuro.compatsnap.com This modulation occurs through several mechanisms, including the regulation of phagocytosis, inflammatory responses, and metabolic support.

The interaction between TREM2 on microglia and its ligands on neurons is fundamental for the clearance of cellular debris and apoptotic neurons. nih.gov Neurons, particularly those undergoing apoptosis, express ligands that are recognized by TREM2. nih.gov Activation of TREM2 by an agonist like this compound enhances the phagocytic capacity of microglia, facilitating the efficient removal of damaged neurons and pathological protein aggregates, such as amyloid-β (Aβ). frontiersin.orgpatsnap.comnih.gov This clearance function is crucial in neurodegenerative conditions like Alzheimer's disease, as the accumulation of such debris can be toxic to surrounding healthy neurons. nih.gov TREM2 signaling promotes the migration of microglia to sites of neuronal injury and their clustering around pathological hallmarks like Aβ plaques. frontiersin.orgjneurosci.org

Furthermore, TREM2 activation has a dual function in the context of neuronal recovery and degeneration. biorxiv.org Following nerve injury, TREM2 signaling in microglia can facilitate the regeneration of some motoneurons. biorxiv.org Concurrently, it is also involved in the removal of degenerating motoneurons, highlighting a nuanced role in shaping the neuronal landscape after injury. biorxiv.org

Beyond microglia, TREM2 is also expressed on astrocytes and its activation influences their interaction with neurons. tandfonline.comnih.gov Agonism of astrocytic TREM2 can suppress pro-inflammatory pathways, thereby protecting neurons from excessive inflammatory damage. tandfonline.comnih.gov In models of ischemic stroke, astrocyte-derived TREM2 has been shown to be neuroprotective, with its absence leading to increased neuronal apoptosis and larger infarct volumes. nih.govresearchgate.net This protection is associated with a shift in reactive astrocyte function towards a more supportive phenotype. nih.gov

The signaling cascade initiated by TREM2 activation involves the adaptor protein DAP12 and the activation of spleen tyrosine kinase (Syk), which are pivotal for cytoskeletal rearrangement and executing the phagocytic functions of glial cells. frontiersin.orgnih.govnih.gov By enhancing these pathways, this compound can bolster the neuroprotective functions of both microglia and astrocytes.

The table below summarizes the key research findings on the modulation of neuron-glia interactions by TREM2 activation.

Glial Cell TypeEffect of TREM2 ActivationConsequence for NeuronsKey Signaling Molecules
Microglia Enhances phagocytosis of apoptotic neurons and protein aggregates. frontiersin.orgnih.govReduces neurotoxicity from debris and pathological proteins. nih.govDAP12, Syk, PI3K frontiersin.orgnih.gov
Promotes migration to sites of injury. vigilneuro.comFacilitates localized response to neuronal damage.DAP12, Syk frontiersin.orgvigilneuro.com
Modulates inflammatory responses. frontiersin.orgnih.govProtects from excessive inflammatory damage. nih.govDAP12, ITAM frontiersin.org
Facilitates regeneration of certain motoneurons post-injury. biorxiv.orgSupports neuronal recovery and repair. biorxiv.orgp-SYK biorxiv.org
Astrocytes Suppresses pro-inflammatory activation (e.g., TLR4-induced NF-κB). tandfonline.comReduces neuroinflammation and secondary neuronal damage. tandfonline.comNF-κB tandfonline.com
Promotes a neuroprotective reactive astrocyte state. nih.govAlleviates brain injury and reduces neuronal apoptosis. nih.govresearchgate.netKruppel-like transcription factor-4 researchgate.net

Preclinical Efficacy of Trem2 Agonist 2 in Disease Models

Application of TREM2 Agonist-2 in Alzheimer's Disease (AD) Animal Models

The therapeutic potential of activating TREM2 has been extensively investigated in various mouse models of Alzheimer's disease, which recapitulate key pathological features of the human condition, such as amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau.

Activation of TREM2 signaling is thought to enhance the ability of microglia to engage with and clear Aβ deposits. nih.govnih.gov Preclinical studies using agonistic antibodies have shown promise in reducing amyloid pathology. For instance, a murine variant of the antibody AL002 was found to induce microglial proliferation and reduce filamentous Aβ plaques in an AD mouse model. nih.govresearchgate.net Similarly, the monoclonal antibody 4D9 demonstrated an ability to reduce amyloid plaques in mouse models. nih.gov

Another approach utilized a tetravalent TREM2 agonistic antibody, engineered for enhanced brain entry (Ab18 TVD-Ig/αTfR), which, when administered weekly to 5XFAD mice, led to a significant reduction in amyloid burden. nih.govelsevierpure.comresearchgate.net This effect was associated with increased migration of microglia toward amyloid plaques and enhanced phagocytosis of these pathological protein aggregates. nih.govresearchgate.net The mechanism involves TREM2's ability to bind Aβ, which activates microglia to mediate its clearance. nih.gov

TREM2 AgonistAnimal ModelKey Findings on Amyloid-β PathologyReference
AL002 (murine variant)AD Mouse ModelReduced filamentous Aβ plaques. nih.govresearchgate.net
Ab18 TVD-Ig/αTfR5XFADConsiderable reduction of amyloid burden; increased microglia migration to and phagocytosis of plaques. nih.govelsevierpure.comresearchgate.net
4D9AD Mouse ModelDemonstrated ability to reduce amyloid plaques. nih.gov
Various Agonist Antibodies (e.g., Para.09)PS2APP, TauPS2APPLimited impact on overall pathology burden or microglia engagement with plaques. jneurosci.orgnih.govresearchgate.net

The role of TREM2 in the context of tau pathology is complex and appears to be more varied than its role in amyloid clearance. nih.gov Some TREM2 agonists have demonstrated beneficial effects. Treatment with the tetravalent antibody Ab18 TVD-Ig/αTfR was found to reduce the hyperphosphorylation of endogenous tau in 5XFAD mice. nih.govresearchgate.net Another agonistic monoclonal antibody, Ab-T1, showed efficacy in a tauopathy model, where its systemic administration resulted in reduced tau pathology and propagation. nih.govresearchgate.net

TREM2 AgonistAnimal ModelKey Findings on Tau PathologyReference
Ab18 TVD-Ig/αTfR5XFADReduced endogenous tau hyperphosphorylation. nih.govresearchgate.net
Ab-T1hTau MiceReduced tau pathology and propagation. nih.govresearchgate.net
AL002 (murine variant)5XFAD with human tau injectionExacerbated the seeding and spread of pathological tau. nih.gov
Various Agonist AntibodiesTauPS2APPLimited impact on overall tau pathology. jneurosci.orgnih.gov

Synaptic loss is a major correlate of cognitive decline in Alzheimer's disease. TREM2 activation has been investigated for its potential to preserve synaptic integrity. Studies have shown that TREM2 is essential for neuroplasticity. core.ac.uk Treatment with the agonistic antibody Ab18 TVD-Ig/αTfR led to improved synaptic and neuronal marker intensity in the brains of 5XFAD mice. nih.gov Similarly, the administration of the Ab-T1 antibody was associated with synaptic preservation in a mouse model of tauopathy. researchgate.net These findings suggest that enhancing TREM2 signaling can help protect synapses from the neurodegenerative processes triggered by AD pathologies. However, research using other chronic TREM2 agonist treatments has shown a limited impact on downstream neuronal damage, indicating that further investigation is needed to fully understand the conditions under which TREM2 agonism confers neuroprotection. nih.govresearchgate.net

Assessment of this compound in Parkinson's Disease (PD) Animal Models

The role of neuroinflammation in the pathogenesis of Parkinson's disease (PD), characterized by the progressive loss of dopaminergic neurons in the substantia nigra, is well-established. As a key regulator of microglial function, TREM2 has emerged as a potential therapeutic target for PD. frontiersin.org

Preclinical studies in PD animal models have provided strong evidence that activating TREM2 signaling can protect dopaminergic (DA) neurons. In the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD, overexpression of TREM2 significantly reduced the MPTP-induced loss of DA neurons and attenuated neuroinflammation. nih.govresearchgate.net Further studies demonstrated that increasing TREM2 levels led to a significant decrease in the apoptosis of DA neurons and an improvement in the motor abilities of PD mice. frontiersin.org

The neuroprotective mechanism of TREM2 activation involves the modulation of microglial inflammatory responses. frontiersin.org TREM2 activation has been shown to inhibit neuroinflammation by negatively regulating signaling pathways such as MAPK and NF-κB. nih.govresearchgate.netfrontiersin.org Additionally, treatment with Dihydroquercetin, a compound that promotes TREM2 signaling in microglia, was shown to protect DA neurons from neurotoxicity in cellular and animal models of PD. nih.gov These findings collectively suggest that agonism of TREM2 is a promising strategy for protecting dopaminergic neurons from degeneration in Parkinson's disease. frontiersin.org

TREM2 Activation MethodAnimal ModelKey Findings on Dopaminergic NeuronsReference
TREM2 OverexpressionMPTP Mouse ModelRemarkably reduced dopaminergic neurodegeneration and neuroinflammation. nih.govresearchgate.net
Increased TREM2 ExpressionMPTP Mouse ModelSignificantly decreased apoptosis of dopaminergic neurons; improved motor function. frontiersin.org
Dihydroquercetin (promotes TREM2 signaling)LPS and 6-OHDA ModelsProtected dopaminergic neurons from neurotoxicity by regulating TREM2 activation. nih.gov

Modulation of Alpha-Synuclein (B15492655) Pathology

Triggering receptor expressed on myeloid cells 2 (TREM2) has been identified as a significant factor in the neuroinflammatory processes associated with Parkinson's disease (PD) and other synucleinopathies. Preclinical studies investigating the loss of TREM2 function have provided a basis for understanding the potential therapeutic benefits of TREM2 agonism. In models of PD, TREM2 deficiency has been shown to exacerbate the loss of dopaminergic neurons and worsen the spread of pathological alpha-synuclein.

Research indicates that a lack of TREM2 signaling impairs the ability of microglia to effectively manage alpha-synuclein pathology. Specifically, TREM2 knockout in animal models of PD leads to decreased microglial reactivity around pathological sites and an increase in neuronal loss in the substantia nigra. Furthermore, TREM2 deficiency promotes a shift in microglial activation from an anti-inflammatory to a pro-inflammatory state, which aggravates neurodegeneration. In vitro studies have shown that knocking down TREM2 in microglial cell lines enhances inflammatory responses to alpha-synuclein.

Conversely, increasing TREM2 expression through methods such as lentiviral overexpression has demonstrated protective effects. Enhanced TREM2 signaling improves microglial functions, including phagocytosis and proliferation, and encourages their aggregation toward the areas of pathology. These findings collectively suggest that agonistic activation of TREM2 could be a viable strategy to mitigate alpha-synuclein-induced neuroinflammation and neurodegeneration by modulating the functional state of microglia.

Table 1: Effects of TREM2 Modulation on Alpha-Synuclein Pathology
ModelTREM2 ModulationKey FindingsReference
AAV-SYN PD Mouse ModelTREM2 KnockoutExacerbated dopaminergic neuron loss; shift toward proinflammatory microglial activation.
BV2 Microglial Cells (in vitro)TREM2 KnockdownAggravated α-syn–induced inflammatory responses.
α-syn PFF Animal ModelTREM2 KnockoutWorsened pathological α-syn spread; increased loss of TH-positive neurons.
α-syn PFF Animal ModelTREM2 OverexpressionEnhanced reactive microglial aggregation at the pathological site.

Efficacy in Models of Multiple Sclerosis (MS) and Demyelinating Disorders

The role of TREM2 activation in the context of MS and other demyelinating diseases is complex, with preclinical studies yielding varied results. TREM2 is understood to be a key regulator of microglial activation in response to tissue damage, including demyelination.

Several studies have demonstrated a beneficial role for TREM2 agonism in promoting myelin repair. In the cuprizone (B1210641) model of CNS demyelination, treatment with a TREM2-agonistic antibody was shown to enhance the clearance of myelin debris by microglia. This accelerated clearance is a critical step for initiating remyelination. The antibody-dependent activation of TREM2 on microglia led to an increased density of oligodendrocyte precursors and the formation of mature oligodendrocytes, ultimately enhancing the remyelination process and preserving axonal integrity. These findings propose that targeting TREM2 on microglia could be a potential therapeutic strategy to promote myelin regeneration.

However, other preclinical investigations have reported neutral or even detrimental effects of TREM2 agonist antibodies. In models using lysolecithin to induce acute demyelination, TREM2 agonist antibodies were found to disrupt the resolution of the injury. Similarly, in the chronic cuprizone demyelination model, these antibodies limited the extent of myelin recovery. These conflicting results suggest that the impact of TREM2 agonism may be highly dependent on the specific context, including the nature of the demyelinating injury and the timing of the intervention.

Table 2: Efficacy of TREM2 Agonist Antibodies in Demyelination Models
ModelKey OutcomeReported Effect of TREM2 AgonistReference
Cuprizone-Induced DemyelinationMyelin Debris ClearanceEnhanced/Accelerated
Cuprizone-Induced DemyelinationRemyelination & Axonal IntegrityEnhanced/Promoted
Lysolecithin-Induced DemyelinationInjury ResolutionDisrupted
Cuprizone-Induced DemyelinationMyelin RecoveryLimited/Worsened

TREM2 activation plays a crucial role in modulating the microglial response to demyelination. In active demyelinating lesions in human MS tissue and in animal models, TREM2 is highly expressed on myelin-laden phagocytes, indicating its involvement in the response to myelin damage. TREM2 signaling promotes microglial survival, proliferation, and phagocytic activity, which are essential for clearing cellular debris. Studies in TREM2-deficient mice have shown that a lack of TREM2 results in less activated microglia that proliferate less in areas of demyelination.

Conversely, treatment with a TREM2 agonist antibody in the lysolecithin injury model led to a significant reduction in microglia and astrocyte responses to the lesion. This suggests that TREM2 agonism can temper the glial response, which, depending on the context, could be either beneficial by reducing neuroinflammation or detrimental by impairing necessary debris clearance and repair processes.

Evaluation in Models of Traumatic Brain Injury (TBI) and Stroke

In models of acute brain injury such as TBI and stroke, activation of TREM2 has shown significant neuroprotective potential.

Neuroinflammation is a critical component of the secondary brain injury that follows an initial stroke or TBI. Preclinical studies have demonstrated that TREM2 activation can effectively attenuate this inflammatory cascade. In a mouse model of intracerebral hemorrhage (ICH), a form of stroke, treatment with the TREM2 agonist COG1410 inhibited the activation of microglia and macrophages and suppressed neutrophil infiltration into the perihematomal areas. This was associated with a downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.

Similarly, in a controlled cortical impact (CCI) model of TBI, the TREM2 agonist COG1410 exerted neuroprotective effects by inhibiting microglial activation and neuroinflammation. This treatment also led to an alleviation of blood-brain barrier (BBB) disruption and a reduction in brain edema, further mitigating secondary injury. The mechanism appears to involve the upregulation of the PI3K/Akt signaling pathway, which has anti-inflammatory and anti-apoptotic properties.

The reduction in neuroinflammation and secondary injury translates to improved functional outcomes in TBI and stroke models. In mice subjected to ICH, intranasal administration of the TREM2 agonist COG1410 improved both short-term and long-term neurological functions. Studies have shown that TREM2 is important for the recovery of neurological function in stroke models, partly due to its role in promoting phagocytosis of debris.

In TBI models, COG1410 treatment also promoted the recovery of neurological function and improved brain electrophysiological activity. The upregulation of TREM2 was found to alleviate white matter injury and promote the regeneration of oligodendrocytes, which is crucial for long-term functional recovery. Furthermore, studies on ischemic stroke have linked physical exercise-promoted neural functional recovery to the upregulation of TREM2, highlighting its role in microglia-mediated white matter repair.

Table 3: Efficacy of TREM2 Agonism in TBI and Stroke Models
ModelTREM2 AgonistKey Pathological OutcomesFunctional OutcomesReference
Intracerebral Hemorrhage (ICH)COG1410Reduced neuroinflammation (↓TNF-α, ↓IL-1β); Inhibited microglia/macrophage activation; Reduced brain edema.Improved short- and long-term neurological function.
Traumatic Brain Injury (TBI)COG1410Inhibited neuroinflammation; Alleviated BBB disruption; Suppressed neural apoptosis.Improved neurological function and brain electrophysiological activity.
Ischemic Stroke (tMCAO)(Upregulation via PE)Promoted remyelination and white matter repair.Improved neurological function deficits.

Exploration in Models of Postoperative Cognitive Dysfunction (POCD)

Postoperative cognitive dysfunction (POCD) is a significant complication following surgery, particularly in elderly patients, with neuroinflammation recognized as a key pathological factor. Research into the role of Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), a receptor highly expressed on microglia, has shown that its activation can mitigate the cognitive deficits observed in animal models of POCD.

In a mouse model of POCD, it was observed that surgery led to impaired hippocampus-dependent learning and memory, which was associated with the activation of microglia and a downregulation of TREM2. nih.gov Pre-treatment with the TREM2 agonist Heat Shock Protein 60 (HSP60) was found to inhibit this surgery-induced microglial activation and alleviate the subsequent cognitive impairment. researchgate.net Mechanistically, the activation of TREM2 appears to attenuate neuroinflammation by modulating the PI3K/Akt signaling pathway. nih.govresearchgate.netmdpi.com The beneficial effects of TREM2 activation on cognitive function were reversed when the PI3K inhibitor LY294002 was administered preoperatively in the POCD mouse model, confirming the involvement of this pathway. nih.govresearchgate.net

Another study utilizing a TREM2-activating peptide, COG1410, in a surgical mouse model also demonstrated significant neuroprotective effects. nih.gov Pre-treatment with COG1410 effectively reduced pro-inflammatory and pro-apoptotic markers that were elevated by the surgical procedure. nih.gov Specifically, it lowered the activation of the NLRP3 inflammasome and the levels of Cleaved Caspase-1, IL-1β, and IL-18, while also alleviating cognitive impairment. nih.gov This research indicated that TREM2 activation promotes the SYK-dependent phosphorylation of PLCγ2, which in turn inhibits the activation of the NLRP3 inflammasome and reduces neuroinflammation. nih.gov

These preclinical findings suggest that targeting TREM2 activation is a promising therapeutic strategy for the prevention and treatment of POCD by modulating microglial-driven neuroinflammation and neuronal apoptosis. nih.gov

Table 1: Effects of TREM2 Agonism in Preclinical Models of Postoperative Cognitive Dysfunction (POCD)

Model SystemTREM2 AgonistKey FindingsMechanistic Insights
Mouse model of POCDHeat Shock Protein 60 (HSP60)Inhibited surgery-induced microglia activation; Alleviated postoperative cognitive impairment. researchgate.netAttenuated neuroinflammation via the PI3K/Akt signaling pathway. nih.govresearchgate.net
Mouse model of POCDCOG1410 (TREM2-activating peptide)Reduced pro-inflammatory and pro-apoptotic markers (NLRP3 inflammasome, Cleaved Caspase-1, IL-1β, IL-18); Alleviated cognitive impairment. nih.govModulated PLCγ2 activity through SYK phosphorylation, leading to inhibition of the NLRP3 inflammasome. nih.gov

Investigation in Models of Cardiovascular Disease and Atherosclerosis (Macrophages)

In the context of cardiovascular disease, particularly atherosclerosis, the role of TREM2 on macrophages within atherosclerotic plaques has been a key area of investigation. Preclinical studies have utilized a TREM2 agonist antibody, AL002a, to explore the therapeutic potential of enhancing TREM2 signaling in atherogenic mouse models.

Atherosclerosis is characterized by the accumulation of lipid-laden foam cells, which are derived from macrophages, within the arterial intima. The stability of these atherosclerotic plaques is a critical determinant of clinical outcomes. Research has shown that TREM2 is expressed on these foamy macrophages within the lesions.

In studies using atherosclerosis-prone mice (Ldlr-/-) fed a high-fat diet, treatment with the TREM2 agonist antibody AL002a led to an increase in the size of the atherosclerotic lesions, which was correlated with an expansion of the plaque macrophage area due to increased macrophage survival and proliferation. However, importantly, the plaques from AL002a-treated mice displayed improved features of stability. These features included smaller necrotic cores, thicker fibrous caps, and increased collagen deposition.

Single-cell RNA sequencing of aortic cells from these mice revealed that TREM2 agonism significantly altered the transcriptome of foamy macrophages. This included the upregulation of pathways related to oxidative phosphorylation and an increased expression of collagen genes. Furthermore, in vitro studies confirmed that TREM2 agonism with AL002a promoted the uptake of oxidized low-density lipoprotein (oxLDL) by foamy macrophages, enhanced their survival, and stimulated cholesterol efflux.

These findings suggest that while TREM2 agonism may increase the number of macrophages in atherosclerotic plaques, it also reprograms their function. This functional shift enhances cholesterol efflux and collagen deposition, ultimately promoting plaque stability. Therefore, TREM2 agonism is being explored as a potential therapeutic strategy to reduce the risk of plaque rupture and subsequent cardiovascular events.

Table 2: Effects of TREM2 Agonism in Preclinical Models of Atherosclerosis

Model SystemTREM2 AgonistKey Findings on MacrophagesImpact on Atherosclerotic Plaques
Ldlr-/- mice on a high-fat dietAL002a (TREM2 agonist antibody)Increased macrophage survival and proliferation; Promoted oxidized LDL uptake; Enhanced cholesterol efflux; Upregulated collagen gene expression.Increased lesion size; Improved features of plaque stability (smaller necrotic core, thicker fibrous cap, increased collagen deposition).

Biomarker Analysis and Mechanistic Insights from Preclinical Studies of Trem2 Agonist 2

Molecular Biomarker Changes Induced by TREM2 Agonist-2 in Preclinical Models

Studies in preclinical models have demonstrated that this compound induces a range of molecular changes, reflecting its engagement with and modulation of key pathological pathways. These alterations are observed across inflammatory mediators, glial activation markers, and markers of neuronal and synaptic integrity, as well as levels of pathological proteins.

Changes in Inflammatory Mediators (e.g., Cytokines, Chemokines)

Treatment with TREM2 agonists has been shown to modulate the expression of various cytokines and chemokines in the brain. In some preclinical models, TREM2 activation can decrease the production of pro-inflammatory cytokines. frontiersin.org For instance, studies have shown that TREM2 signaling can counteract the Toll-like receptor response, leading to a reduction in pro-inflammatory cytokine production. frontiersin.org However, the effect of TREM2 agonism on inflammatory mediators can be complex and context-dependent. Some studies have reported that under certain conditions, TREM2 activation can lead to pro-inflammatory effects, including the increased expression of cytokines like TNF-α, IL-6, and IL-1β. frontiersin.org In a mouse model of stroke, TREM2 knockout was associated with reduced levels of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1α, IL-1β, CCL2, and CCL3 at early time points. frontiersin.org Furthermore, a pharmacodynamic study of a humanized TREM2 agonist antibody in a mouse model of Alzheimer's disease showed dose-dependent changes in brain chemokine concentrations, including CXCL10, CCL2, CCL4, and CXCL2. pnas.org

Impact on Synaptic and Neuronal Integrity Markers

Preclinical evidence suggests that TREM2 agonism can influence the health and integrity of synapses and neurons. TREM2 is involved in the microglial-mediated clearance of damaged synapses. researchgate.netfrontiersin.org Studies have shown that TREM2 deficiency can lead to impaired synaptic pruning and an increase in dendritic spine density. frontiersin.org Conversely, activating TREM2 may enhance the removal of damaged synaptic material, a process that could be beneficial in the context of neurodegenerative diseases. researchgate.net For instance, in individuals who remain cognitively intact despite having Alzheimer's pathology, higher TREM2 expression is associated with better preservation of dendritic and axonal structures around plaques. researchgate.net However, some studies have reported that chronic treatment with a TREM2 agonist antibody can enhance neuritic dystrophy, suggesting a potential for negative impacts on neuronal integrity under certain conditions. binasss.sa.crnih.gov Markers such as neurofilament light (NfL), a marker of neuronal degeneration, have been measured in preclinical studies, but chronic TREM2 agonist treatment did not always lead to significant changes in plasma or cerebrospinal fluid (CSF) NfL levels. nih.gov

Modulation of Pathological Protein Levels (e.g., Aβ, Tau, ApoE)

A key focus of TREM2 agonist research is its effect on the pathological proteins central to Alzheimer's disease: amyloid-beta (Aβ) and tau. TREM2 plays a role in the microglial response to Aβ plaques, and agonistic antibodies have been shown to promote the clearance of Aβ. frontiersin.orgmdpi.comnih.gov Preclinical studies have demonstrated that TREM2 activation can lead to a reduction in filamentous Aβ plaques. nih.govnih.govresearchgate.net However, the impact of TREM2 agonism on Aβ can be limited in some models. nih.gov

The relationship between TREM2 agonism and tau pathology is more complex and appears to be context-dependent. researchgate.net While some studies suggest that TREM2 activation could limit the spread of tau pathology induced by Aβ, others have reported that chronic treatment with a TREM2 agonist antibody can exacerbate tau seeding and spreading. binasss.sa.crnih.govresearchgate.net

Apolipoprotein E (ApoE) is another critical protein in Alzheimer's disease that interacts with TREM2. frontiersin.org TREM2 binds to ApoE, and this interaction is important for the microglial response to Aβ. frontiersin.orgresearchgate.net TREM2 agonism may influence the interplay between microglia, ApoE, and Aβ, but the precise effects are still under investigation.

Histopathological and Immunofluorescence Analysis of this compound Effects in Tissues

Histopathological and immunofluorescence analyses of brain tissue from preclinical models provide visual confirmation of the cellular and pathological changes induced by this compound. These techniques allow for the detailed examination of microglia, astrocytes, neuronal structures, and pathological protein deposits.

Immunofluorescence staining has been used to visualize the co-localization of TREM2 with microglial markers like IBA1 around amyloid plaques, confirming target engagement. nih.govthno.org Studies have shown that TREM2 agonist treatment can increase the number of TREM2-positive microglia surrounding plaques. biorxiv.org Histological analysis has also been used to assess changes in plaque morphology, such as compaction, and the extent of microglial envelopment of plaques. nih.govresearchgate.net

Furthermore, immunofluorescence is employed to quantify changes in markers of neuritic dystrophy, such as LAMP1, and synaptic markers like PSD95, providing insights into the impact of TREM2 agonism on neuronal health. researchgate.netnih.gov For example, some studies have shown preserved axonal and dendritic structures around plaques in the presence of higher TREM2 activity. researchgate.net Conversely, other studies have used these techniques to reveal an increase in neuritic dystrophy following chronic TREM2 agonist treatment. nih.gov Histopathological analysis has also been crucial in studies that found no significant histopathological abnormalities in various organs following systemic administration of a modified TREM2 agonist antibody, suggesting good tolerability. ucl.ac.uk

Pharmacodynamic Assessment of this compound in Animal Models

Pharmacodynamic (PD) studies are essential for understanding the dose-response relationship and the time course of the biological effects of this compound in living animals. These assessments help to determine the optimal dosing regimen to achieve the desired therapeutic effect.

In preclinical models, PD assessments have involved measuring changes in biomarkers in the CSF and brain tissue at various time points after administration of the TREM2 agonist. A key PD biomarker is soluble TREM2 (sTREM2), which is the ectodomain of the receptor shed from the cell surface. nih.gov In cynomolgus monkeys, administration of a TREM2 agonist antibody led to a dose-dependent decrease in CSF sTREM2 levels, indicating that the antibody was engaging the receptor and likely promoting its internalization. nih.govresearchgate.net This was accompanied by an increase in biomarkers of TREM2 signaling in the CSF and brain. nih.govresearchgate.net

In mouse models of Alzheimer's disease, PD studies have tracked changes in microglial activation markers and pathological proteins over time following treatment. nih.gov These studies have helped to establish the active dose ranges for TREM2 agonist antibodies in vivo. nih.gov For instance, researchers have determined the doses required to induce microglial proliferation and activation. nih.gov However, some chronic dosing studies have shown a limited impact on pathological readouts, highlighting the complexity of translating acute PD effects into long-term therapeutic benefits. nih.gov

Interactive Data Table: Summary of Preclinical Findings for this compound

Analysis Type Key Biomarkers/Readouts Observed Effects of this compound References
Molecular Biomarkers
Inflammatory MediatorsCytokines (TNF-α, IL-6, IL-1β), Chemokines (CXCL10, CCL2, CCL4)Modulation of pro- and anti-inflammatory mediators; effects can be context-dependent. frontiersin.orgfrontiersin.orgpnas.org
Glial Activation MarkersIBA1, GFAPIncreased microglial clustering around plaques; variable effects on overall IBA1 and GFAP levels. frontiersin.orgjneurosci.orgnih.govucl.ac.uk
Synaptic & Neuronal IntegritySynaptic markers (PSD95), Neuronal markers (NfL)Potential for enhanced clearance of damaged synapses; some reports of increased neuritic dystrophy. nih.govresearchgate.netbinasss.sa.crmdpi.comresearchgate.net
Pathological ProteinsAβ, Tau, ApoEReduced Aβ plaques in some models; complex and sometimes detrimental effects on tau pathology. frontiersin.orgfrontiersin.orgnih.govbinasss.sa.crmdpi.comnih.govresearchgate.netalzforum.org
Histopathology & Immunofluorescence Plaque morphology, Microglial localization, Neuritic dystrophy (LAMP1)Visualization of target engagement (TREM2 on microglia); changes in plaque compaction and neuritic integrity. frontiersin.orgnih.govbinasss.sa.crmdpi.comnih.govucl.ac.ukalzforum.org
Pharmacodynamics CSF sTREM2, Brain biomarkersDose-dependent target engagement; establishment of active dose ranges in vivo. frontiersin.orgnih.govbinasss.sa.crnih.gov

Target Engagement and Receptor Occupancy in Preclinical Models

The confirmation of target engagement is a critical step in the preclinical assessment of any therapeutic agent. For TREM2 agonists, this involves demonstrating direct interaction with the TREM2 receptor and eliciting a biological response. In preclinical studies involving cynomolgus monkeys, the administration of the TREM2 agonistic antibody AL002 resulted in a dose-dependent decrease in soluble TREM2 (sTREM2) in the cerebrospinal fluid (CSF). nih.govnih.govresearchgate.net This reduction in sTREM2 is considered a key biomarker of target engagement, indicating that the antibody is binding to the TREM2 receptor on the cell surface and modulating its activity. nih.gov

Further studies have elaborated on the nature of this interaction. The agonistic antibody 4D9 was found to bind with high affinity to the full-length TREM2 receptor on the cell surface. ucl.ac.uk A crucial finding from this research is that receptor cross-linking is essential for activating the downstream signaling cascade, as monovalent versions of the antibody failed to trigger this activation. ucl.ac.ukbinasss.sa.cr This suggests that the agonist's mechanism involves bringing multiple TREM2 receptors together. Positron Emission Tomography (PET) imaging has been suggested as a potential method to directly monitor this target engagement in the brain. ucl.ac.ukbinasss.sa.cr In vitro assays have been used to quantify the potency of these agonists; for instance, the TREM2 agonist antibody Ab2 demonstrated concentration-dependent activation of TREM2 signaling with an EC50 of 117.1 nM. tandfonline.com

Table 1: Target Engagement of TREM2 Agonists in Preclinical Models

Agonist Preclinical Model/System Method of Measurement Key Finding Citation
AL002 Cynomolgus Monkeys sTREM2 levels in CSF Demonstrated brain target engagement via reduction in sTREM2. nih.govnih.gov
4D9 Murine Macrophages In vitro signaling assay High-affinity binding to full-length TREM2; requires receptor cross-linking for activation. ucl.ac.uk

Dose-Dependent Efficacy in Preclinical Models

Evaluating the dose-response relationship is fundamental to understanding the therapeutic potential of TREM2 agonists. Preclinical studies have consistently shown that the effects of these agonists are dose-dependent. In cynomolgus monkeys, weekly intravenous administration of AL002 not only decreased sTREM2 levels in a dose-dependent manner but also dose-dependently increased biomarkers associated with TREM2 signaling in both the CSF and the brain. nih.govresearchgate.net

Similarly, the agonistic antibody 4D9 was shown to inhibit the proteolytic shedding of the TREM2 receptor in a dose-dependent fashion, which is a key aspect of its mechanism to enhance signaling. ucl.ac.uk Studies with other TREM2 agonist antibodies in mouse models of Alzheimer's disease and multiple sclerosis have also focused on determining active dose ranges based on the pharmacodynamic responses observed in microglia. nih.govresearchgate.net For the small molecule TREM2 agonist VG-3927, investigations revealed a predictable and dose-dependent pharmacokinetic profile. vigilneuro.com Specifically, a 25 mg dose was identified as achieving the maximum reduction of sTREM2 in the CSF, which was approximately 50%. vigilneuro.com

Table 2: Dose-Dependent Effects of TREM2 Agonists in Preclinical Studies

Agonist Preclinical Model Measured Effect Outcome Citation
AL002 Cynomolgus Monkeys sTREM2 levels and signaling biomarkers in CSF/brain Dose-dependent decrease in sTREM2 and increase in signaling biomarkers. nih.govresearchgate.net
4D9 In vitro models Proteolytic cleavage of TREM2 Dose-dependent inhibition of TREM2 shedding. ucl.ac.uk

Omics Approaches (Transcriptomics, Proteomics, Metabolomics) to Elucidate this compound Mechanisms

To gain a deeper understanding of the molecular mechanisms downstream of TREM2 activation, researchers have employed various "omics" technologies. mdpi.com These approaches provide a comprehensive view of the changes in gene expression, protein levels, and metabolic profiles following treatment with a TREM2 agonist.

Transcriptomic and proteomic profiling in Alzheimer's disease mouse models revealed that TREM2 is central to the microglial response to amyloid-beta (Aβ) pathology. nih.govresearchgate.net These studies highlighted a significant upregulation of microglia-specific genes related to immune functions, such as the complement system, and catabolic processes like phagosome formation. nih.govresearchgate.net The absence of TREM2 was shown to significantly reduce the induction of these genes. nih.govresearchgate.net

More targeted studies have analyzed microglia sorted by their level of TREM2 expression after treatment with a TREM2 agonist. biorxiv.orgmetabolomicsworkbench.org Bulk RNA-sequencing identified TREM2 level-dependent changes in critical immunometabolic pathways. biorxiv.orgmetabolomicsworkbench.org Specifically, microglia with higher TREM2 expression showed an enrichment of genes involved in oxidative phosphorylation and cholesterol metabolism. biorxiv.orgmetabolomicsworkbench.org These transcriptomic findings were corroborated by metabolomic and lipidomic analyses, which confirmed that TREM2 expression correlates with increased glucose uptake, cellular energetics, and cholesterol homeostasis. biorxiv.orgmetabolomicsworkbench.org Further studies integrating single-cell RNA sequencing, transcriptomics, and metabolomics have also implicated TREM2 as a key regulator of lipid metabolism, including fatty acid and phospholipid pathways, in astrocytes. nih.gov

Table 3: Mechanistic Insights from Omics Studies of TREM2 Agonism

Omics Approach Model System Key Mechanistic Insights Citation
Transcriptomics & Proteomics Alzheimer's Disease Mouse Model (AppNL-G-F) TREM2 is required for the upregulation of microglial genes related to immune response and catabolic pathways in response to Aβ. nih.govresearchgate.net
Transcriptomics, Metabolomics, Lipidomics Sorted Microglia from TREM2 Reporter Mouse TREM2 expression level correlates with changes in immunometabolic pathways, oxidative phosphorylation, and cholesterol metabolism. biorxiv.orgmetabolomicsworkbench.org

Methodological Approaches in Trem2 Agonist 2 Research

In Vitro Assay Development and High-Throughput Screening for TREM2 Agonist-2 Characterization

The initial discovery and characterization of TREM2 agonists often begin with robust in vitro assays and high-throughput screening (HTS) platforms designed to identify and validate molecules that can effectively bind to and activate the TREM2 receptor. These methods are crucial for sifting through large compound libraries to find promising candidates.

A key strategy involves the development of HTS platforms to discover novel small molecule TREM2 binders. biorxiv.orgresearchgate.net One such approach utilizes Temperature-Related Intensity Change (TRIC) technology in a 384-well plate format, which allows for the screening of extensive compound libraries. biorxiv.orgnih.gov For instance, a screen of over 1,200 molecules yielded 18 preliminary hits, which were then subjected to further validation. biorxiv.orgnih.gov

Following initial screening, hit compounds are validated using secondary assays. Microscale thermophoresis (MST) and surface plasmon resonance (SPR) are employed to confirm the binding affinity of the identified molecules to the TREM2 receptor. biorxiv.orgnih.gov Functional activity is then assessed in cellular assays. A common method involves using engineered cell lines, such as HEK293 cells that co-express human TREM2 and its signaling adaptor protein DAP12, to measure downstream signaling events like TREM2-mediated Syk phosphorylation. biorxiv.orgresearchgate.netnih.gov Another innovative screening method is a bacterial two-hybrid (B2H) system designed to identify modulators of the TREM2-TYROBP transmembrane interaction. nih.govus.es This system engineers a bacterial strain to report on the binding affinity between TREM2 and its adaptor protein, enabling the high-throughput selection of both agonists and antagonists. nih.gov

The functional effects of TREM2 agonists are further characterized in various cell-based assays. For example, the agonistic activity of a compound can be quantified by its ability to induce NFAT-controlled gene expression in reporter cells. google.com Cell viability assays are also performed to determine the potency of agonists, with some compounds like this compound demonstrating an EC50 value of less than 0.05 μM in HEK293 cells. medchemexpress.comglpbio.com Homogeneous Time Resolved Fluorescence (HTRF) is another technology used for the rapid detection of TREM2 in cell supernatants and whole cells, providing a quantitative measure of receptor expression and cleavage. revvity.com

Table 1: High-Throughput Screening and In Vitro Assay Data for TREM2 Agonists

Assay Type Technology Cell Line/System Key Finding Reference
Primary Screening Temperature-Related Intensity Change (TRIC) N/A (Compound Libraries) Identified 18 preliminary hits from over 1,200 molecules. biorxiv.orgnih.gov
Binding Validation Microscale Thermophoresis (MST) N/A (Validated Hits) Confirmed 4 validated hits with high to medium micromolar binding affinities. biorxiv.orgnih.gov
Binding Validation Surface Plasmon Resonance (SPR) N/A (Top Hit) Further validated the binding of the top hit compound. biorxiv.orgnih.gov
Functional Assay Syk Phosphorylation Assay HEK293 cells (co-expressing hTREM2 and DAP12) Assessed the functional activity of validated hits. biorxiv.orgresearchgate.netnih.gov
Functional Assay Bacterial Two-Hybrid (B2H) Engineered Bacterial Strain Screened for modulators of TREM2-TYROBP interaction. nih.govus.es
Potency Assay Cell Viability Assay HEK293 cells This compound showed an EC50 value <0.05 μM. medchemexpress.comglpbio.com
Detection Assay Homogeneous Time Resolved Fluorescence (HTRF) THP-1 cells Measured TREM2 levels in cell supernatant and whole cells. revvity.com

Utilizing Primary Cell Cultures (Microglia, Astrocytes, Neurons) for Mechanistic Studies

Primary cell cultures are indispensable tools for dissecting the specific cellular and molecular mechanisms of this compound. These models, which include microglia, astrocytes, and neurons isolated directly from tissue, offer a more physiologically relevant environment compared to immortalized cell lines.

Research using primary cell cultures has demonstrated that TREM2 agonists can modulate key microglial functions. For instance, agonistic antibodies have been shown to enhance the uptake of misfolded tau by microglia in vitro. nih.gov Furthermore, studies using bone marrow-derived macrophages (BMDMs) have shown that TREM2 agonism promotes macrophage survival and proliferation. ahajournals.orgresearchgate.net In these experiments, the activation of the Syk signaling pathway was identified as a critical downstream event. ahajournals.org

Co-culture systems are also employed to study the non-cell-autonomous effects of TREM2 activation. For example, treatment of primary neurons from human tau transgenic mice with a TREM2 agonist antibody led to a reduction in spontaneous tau seeding and phosphorylation, an effect mediated by microglia. nih.gov Human iPSC-derived tri-culture systems, consisting of microglia, astrocytes, and neurons, have been used to show that small molecule TREM2 agonists can promote anti-inflammatory microglia activation and suppress a range of neurodegeneration-associated biomarkers. nih.gov

Primary microglial cultures are also used to investigate the impact of pro-inflammatory conditions on TREM2 expression and function. Studies have shown that pro-inflammatory stimuli can suppress TREM2 expression in primary microglia. oup.com These models are crucial for understanding how TREM2 agonists might perform in the context of a neuroinflammatory environment.

Table 2: Research Findings from Primary Cell Culture Studies

Cell Type Experimental Model Treatment Key Finding Reference
Primary Microglia N/A Agonistic TREM2 monoclonal antibody (Ab-T1) Enhanced uptake of misfolded Tau. nih.gov
Primary Neurons (from hTau mice) Co-culture with microglia Agonistic TREM2 monoclonal antibody (Ab-T1) Attenuated spontaneous Tau seeding and phosphorylation. nih.gov
Bone Marrow-Derived Macrophages (BMDMs) N/A TREM2 agonist antibody (AL002a) Promoted macrophage survival and proliferation via Syk activation. ahajournals.org
Human Microglia, Astrocytes, Neurons Tri-culture system Small molecule TREM2 agonist (VG-3927) Promoted anti-inflammatory microglia activation and suppressed neurodegeneration biomarkers. nih.gov
Primary Microglia N/A Pro-inflammatory stimuli (LPS) Suppressed TREM2 expression. oup.com

Application of Induced Pluripotent Stem Cell (iPSC)-Derived Cellular Models (e.g., Microglia, Organoids)

Induced pluripotent stem cell (iPSC) technology provides a powerful platform for modeling diseases and studying the effects of therapeutic compounds in human-relevant cells. In this compound research, iPSC-derived microglia and organoids are increasingly used to investigate disease mechanisms and screen potential therapies.

Human iPSCs can be differentiated into microglia, providing a renewable and patient-specific source of these critical immune cells. fujifilm.com These iPSC-derived microglia are used to study the function of TREM2 and the consequences of disease-associated mutations. For example, iPSC-derived microglia carrying the TREM2 R47H mutation, which increases the risk for Alzheimer's disease, exhibit a proinflammatory gene expression signature and impaired functions such as movement and synaptic uptake. researchgate.neteurekalert.org Such models are valuable for assessing whether TREM2 agonists can rescue these functional deficits. researchgate.net

Researchers have successfully used iPSC-derived microglia to validate the agonistic activity of compounds. The TREM2 agonist antibody Para.09 was shown to evoke SYK phosphorylation and trophic signaling in human iPSC-derived microglia. nih.govjneurosci.org Furthermore, iPSC-derived microglia have been integrated into automated culture protocols, making them suitable for larger-scale screening of potential drugs. editco.bio

Organoid models, which are three-dimensional cell cultures that mimic the structure and function of organs, are also being utilized. Murine organoid brain systems from hTau mice have been used to show that incubation with a TREM2 agonist antibody led to a significant reduction in the seeding of tau pathology. nih.gov These advanced models provide a more complex and physiologically relevant context to study the effects of TREM2 agonists on pathological processes.

Table 3: Findings from iPSC-Derived Cellular Models in TREM2 Research

Model Type Genetic Background Key Application/Finding Reference
iPSC-derived microglia Wild-type Investigated TREM2 signaling using high-content immunofluorescence analysis. fujifilm.com
iPSC-derived microglia TREM2 R47H mutation Showed proinflammatory gene expression and impaired synaptic uptake. researchgate.net
iPSC-derived microglia Wild-type Demonstrated that agonist antibody Para.09 evokes SYK phosphorylation. nih.govjneurosci.org
iPSC-derived microglia TREM2 R47H mutation Suitable for automated culture protocols for drug screening. editco.bio
Murine organoid brain system hTau transgenic Showed that a TREM2 agonist antibody reduced the seeding of tau pathology. nih.gov

Advanced Imaging Techniques for Assessing this compound Effects In Vivo (e.g., PET Imaging for Microglial Activation, Amyloid Burden)

Advanced imaging techniques are critical for non-invasively assessing the in vivo effects of this compound on key pathological features of neurodegenerative diseases. Positron Emission Tomography (PET) is a particularly powerful tool for monitoring microglial activation and amyloid burden in living subjects.

Researchers have developed PET radiotracers specifically targeting TREM2 to visualize and quantify its expression in the brain. mediso.comnih.govnih.gov One approach involves labeling TREM2-targeting antibodies with radioisotopes like copper-64. mediso.comnih.govnih.govresearchgate.net To overcome the challenge of getting these large molecules across the blood-brain barrier (BBB), an antibody transport vehicle (ATV) that binds to the transferrin receptor can be used, significantly enhancing brain uptake. mediso.comnih.govnih.gov Using this technology, studies have shown elevated TREM2 signals in the brains of Alzheimer's disease mouse models compared to wild-type controls, particularly in microglia-rich regions like the frontal cortex and hippocampus. mediso.comnih.gov

These TREM2-specific PET tracers offer advantages over older markers of microglial activation, such as those targeting the translocator protein (TSPO), as TREM2 is more specific to microglia. nih.govfrontiersin.org The data obtained from TREM2 PET imaging can be correlated with other measures, such as ex vivo autoradiography and biodistribution studies, to validate the in vivo findings. nih.govresearchgate.netthno.org For example, ex vivo analysis has confirmed that the elevated radiotracer uptake in disease models is driven by microglia-rich brain regions. nih.govresearchgate.net

In addition to imaging TREM2 directly, two-photon laser scanning microscopy can be used in live animals to visualize amyloid plaques and activated microglia in real-time, allowing for the assessment of how TREM2 agonists impact these pathologies over time. jneurosci.org

Table 4: Advanced Imaging Techniques in TREM2 Agonist Research

Imaging Modality Tracer/Technique Animal Model Key Finding Reference
PET [⁶⁴Cu]Cu-NODAGA-ATV:4D9 5xFAD;TfRmu/hu mice Elevated TREM2 signals in the cortex and hippocampus of AD mice. mediso.comnih.gov
PET [¹²⁴I]-labeled bispecific antibody Transgenic AD mice Potential to follow changes of TREM2 in vivo, but requires further development. nih.gov
Ex Vivo Autoradiography [⁶⁴Cu]Cu-NODAGA-ATV:4D9 5xFAD;TfRmu/hu mice Validated in vivo PET findings, showing higher tracer uptake in cortex. nih.govthno.org
Two-Photon Microscopy Methoxy-X04 (amyloid dye) PS2APP mice In vivo imaging of amyloid plaques and activated microglia. jneurosci.org

Genetic Engineering and Gene Editing Approaches in this compound Research (e.g., TREM2 Knock-out/Overexpression Models)

Genetic engineering and gene editing techniques are fundamental to understanding the role of TREM2 and validating the on-target effects of TREM2 agonists. These approaches involve creating models with altered TREM2 expression or function, such as knock-out, knock-in, or overexpression systems.

TREM2 knock-out (KO) models, where the TREM2 gene is deleted, have been instrumental in elucidating the receptor's function. Studies using TREM2 KO mice have shown that the absence of TREM2 can exacerbate tau pathology in certain Alzheimer's disease models. nih.govrupress.org These models serve as crucial controls to confirm that the effects of a TREM2 agonist are indeed mediated through the TREM2 receptor. embopress.org

Conversely, TREM2 overexpression models have been used to explore the effects of enhanced TREM2 signaling. nih.gov However, the outcomes of TREM2 overexpression have been mixed in Alzheimer's disease models, with results varying depending on the disease stage. nih.govjneurosci.org

Gene editing technologies like CRISPR/Cas9 have enabled the creation of more nuanced models, such as knock-in mice that express specific human TREM2 variants or mutations. alzforum.org For example, mice have been engineered to express the human TREM2 common variant (TREM2-CV) or the Alzheimer's risk variant R47H. pnas.org Another model, the TREM2-IPD mouse, has a mutation that disrupts the cleavage site of TREM2, leading to increased levels of the full-length receptor on the cell surface. alzforum.org These genetically engineered models are invaluable for testing the efficacy of TREM2 agonists on specific human TREM2 variants and for studying how these variants affect disease pathology. alzforum.orgpnas.org

Table 5: Genetically Engineered Models in TREM2 Research

Genetic Modification Model Description Key Use in TREM2 Agonist Research Reference
Knock-out (KO) Complete deletion of the TREM2 gene. Used as a negative control to confirm agonist specificity. nih.govembopress.org
Overexpression Increased expression of TREM2. To study the effects of enhanced TREM2 signaling. nih.govjneurosci.org
Knock-in (hTREM2-CV/R47H) Replacement of mouse Trem2 with human TREM2 variants. To test agonist efficacy on human TREM2 and the R47H risk variant. pnas.org
Knock-in (TREM2-IPD) Mutation at the TREM2 cleavage site to increase surface receptor levels. To study the effects of enhanced surface TREM2 signaling. alzforum.org
Knock-in (hTREM2-CV) Transgenic mice with the human TREM2-CV gene. Used to demonstrate in vivo target engagement of an oral TREM2 agonist. glpbio.com

Development and Characterization of Relevant Animal Models for this compound Testing

The development and use of relevant animal models are essential for evaluating the therapeutic potential of this compound in a complex, living system that recapitulates aspects of human disease. A variety of animal models, primarily transgenic mice, are used in this research.

Alzheimer's disease models, such as the 5XFAD and PS2APP mice, are commonly used. nih.govpnas.orgtandfonline.com These mice are engineered to express human genes with mutations that cause familial Alzheimer's disease, leading to the development of amyloid plaques. pnas.org To make these models more relevant for testing human-specific TREM2 agonists, they are often crossed with mice that express human TREM2 variants. pnas.org For example, the hTREM2-5xFAD mouse model is used to assess the impact of TREM2 agonists on Alzheimer's-associated neuropathology. nih.gov

In some studies, these amyloid models are further modified to include tau pathology. For instance, 5xFAD mice can be seeded with tau aggregates from human Alzheimer's disease brains to create a model that has both amyloid plaques and spreading tau pathology. rupress.org This allows researchers to investigate whether TREM2 agonists are effective against both hallmark pathologies of Alzheimer's disease.

Beyond Alzheimer's disease, other models are used to study different aspects of TREM2 biology. Demyelination models, such as those induced by cuprizone (B1210641) or lysolecithin, are used to investigate the role of TREM2 in myelin repair and the potential effects of TREM2 agonists in diseases like multiple sclerosis. nih.gov Atherosclerosis models are also being employed to study the role of TREM2 in macrophage function within atherosclerotic plaques. ahajournals.org

The characterization of these animal models involves a range of outcome measures, including behavioral tests, histological analysis of brain tissue for pathology, and biochemical assays to measure changes in protein levels and gene expression. glpbio.comnih.govnih.gov

Table 6: Animal Models Used in TREM2 Agonist Research

Animal Model Key Pathological Feature Use in TREM2 Agonist Research Reference
5XFAD mice Amyloid plaques Testing the effect of agonists on amyloid pathology and microglial responses. pnas.orgtandfonline.com
PS2APP mice Amyloid plaques Evaluating the impact of TREM2 agonist antibodies on Alzheimer's-related pathology. nih.gov
TauPS2APP mice Amyloid and tau pathology Investigating the effects of chronic TREM2 agonist treatment on combined pathologies. nih.gov
5xFAD mice with AD-tau seeding Amyloid plaques and spreading tau pathology Assessing the impact of TREM2 agonists on both amyloid and tau pathologies. rupress.org
Cuprizone/Lysolecithin injury models Demyelination Studying the effects of TREM2 agonists on remyelination. nih.gov
hTREM2-CV transgenic mice Human TREM2 expression Testing the in vivo target engagement and downstream effects of oral TREM2 agonists. glpbio.com
hTREM2-5xFAD mice Human TREM2 and amyloid plaques Evaluating the impact of small molecule TREM2 agonists on AD neuropathology. nih.gov

Table 7: Compound Names Mentioned in the Article

Compound Name
This compound
Para.09
AL002a
Ab-T1
VG-3927
Varenicline
Parbimostat
Dexamethasone

Theoretical Considerations and Future Research Directions for Trem2 Agonist 2

Exploring Context-Dependent Effects of TREM2 Agonist-2 (e.g., Disease Stage, Specific Pathologies)

The therapeutic effects of activating the TREM2 receptor appear to be highly dependent on the specific context, particularly the stage of the disease and the underlying pathology. nih.govrupress.org In preclinical models of Alzheimer's disease, the timing of intervention is critical. frontiersin.orgnih.gov During the early, amyloid-driven stages of AD, enhancing TREM2 function seems to be protective. rupress.org Agonists can promote the clustering of microglia around amyloid-beta (Aβ) plaques, forming a protective barrier that helps to sequester toxic proteins and limit their damaging effects on surrounding neurons. nih.gov

However, this beneficial effect may reverse as the disease progresses into later stages dominated by tau pathology. rupress.org Some studies suggest that continued TREM2 activation in the presence of significant tau pathology could become detrimental, potentially by enhancing inflammatory pathways in microglia that drive the spread and toxicity of tau. rupress.orgresearchgate.net This indicates a complex, stage-dependent role for TREM2, where it may transition from a "friend" in early disease to a "foe" in later stages. rupress.org

The effects of TREM2 agonists also vary across different neurological conditions. While showing promise in amyloid-related models, some preclinical studies in models of demyelinating diseases, such as multiple sclerosis, found that TREM2 agonist antibodies could unexpectedly disrupt the resolution of injuries and deter recovery. nih.govnih.gov Furthermore, genetic context, such as the presence of the APOE4 allele—the major genetic risk factor for AD—may also influence the outcomes of TREM2-targeted therapies. nih.gov These findings underscore that the impact of a this compound is not uniform but is instead shaped by the specific pathological and temporal environment in which it is applied. nih.govnih.gov

Potential for Combinatorial Therapeutic Strategies Involving this compound

Given the multifaceted nature of neurodegenerative diseases like Alzheimer's, a monotherapy targeting a single pathway may be insufficient. frontiersin.orgnih.gov This has led to significant interest in combinatorial therapeutic strategies that pair a this compound with other treatments. The most prominent proposed combinations involve pairing TREM2 agonists with anti-amyloid or anti-tau antibodies. ucl.ac.ukfrontiersin.orgnih.gov The rationale is to create a synergistic effect: the anti-amyloid or anti-tau therapies would directly target the core pathologies, while the TREM2 agonist would stimulate the brain's microglial cells to more effectively clear the targeted plaques and tangles. ucl.ac.uk

Beyond targeting amyloid and tau, there is potential for combining TREM2 agonists with other neuroimmune modulators to achieve a more comprehensive therapeutic effect. frontiersin.orgnih.govresearchgate.net The development of small molecule TREM2 agonists, such as VG-3927, which can be administered orally, may be particularly well-suited for combination therapies, offering more convenient dosing regimens. bioworld.comvigilneuro.com Future preclinical studies will be essential to determine the optimal timing and sequence for these potential combination treatments to maximize their benefits. ucl.ac.uk

Exploring Novel Delivery Systems for this compound to the CNS

A significant hurdle for many potential neurotherapeutics, especially large-molecule antibodies, is the blood-brain barrier (BBB), which severely restricts their entry into the central nervous system (CNS). binasss.sa.crnih.gov Consequently, a key area of research is the development of novel delivery systems to ensure that a this compound can reach its target in the brain in sufficient concentrations. binasss.sa.crucl.ac.uk

Several innovative approaches are being pursued:

Antibody Engineering: One strategy involves re-engineering antibody-based agonists to improve their ability to cross the BBB. frontiersin.orgnih.gov A leading example is the creation of bispecific antibodies that target both TREM2 and a receptor involved in transport across the BBB, such as the transferrin receptor (TfR). nih.gov This approach, utilized for the investigational antibody ATV:TREM2, essentially uses the TfR as a shuttle to transport the TREM2 antibody from the bloodstream into the brain. nih.gov

Small Molecule Agonists: An alternative strategy is to move away from large antibodies and develop small molecule drugs that are inherently more capable of penetrating the BBB. bioworld.com Preclinical research on compounds like VG-3927 has demonstrated that a small molecule agonist can be designed to be orally bioavailable and achieve CNS target engagement, offering a distinct advantage over intravenous antibodies. bioworld.comvigilneuro.com

Liposomal Formulations: Researchers are also exploring the use of optimized liposomes—small, artificial vesicles—as agonists. These can be engineered to activate the TREM2 receptor and may offer another vehicle for targeted delivery. nih.gov

Identification of Biomarkers Predictive of this compound Efficacy in Preclinical Settings

To effectively develop and test a this compound, it is crucial to have reliable biomarkers that can confirm the drug is engaging its target and having the desired biological effect. frontiersin.org In preclinical studies, several biomarkers are used to track the pharmacodynamic effects of these agonists.

A primary biomarker is the level of soluble TREM2 (sTREM2) in the cerebrospinal fluid (CSF). nih.gov Agonist antibodies that bind to the stalk region of the TREM2 receptor are thought to stabilize it on the microglial cell surface, reducing the shedding process that produces sTREM2. nih.gov Therefore, a dose-dependent reduction in CSF sTREM2 is often interpreted as evidence of successful target engagement in the brain. nih.govresearchgate.net

Other key biomarkers include:

Markers of TREM2 Signaling: An increase in CSF levels of proteins downstream of the TREM2 signaling pathway can indicate that the agonist is successfully activating the receptor. nih.gov

Markers of Microglial Activity: Increases in biomarkers associated with microglial recruitment and activation can also signal a therapeutic response. nih.gov Positron Emission Tomography (PET) imaging is another tool that could potentially be used to monitor this target engagement in real-time. binasss.sa.crucl.ac.uk

Markers of Neurodegeneration: In preclinical cell culture and animal models, a reduction in the release of neurofilament light (NfL) and tau protein can serve as a biomarker for a positive therapeutic effect, indicating reduced neuronal damage. bioworld.com

There remains an urgent need to develop more precise biomarkers that can specifically reflect the functional state of microglia and real-time TREM2 signaling activity. frontiersin.org

Unanswered Questions and Emerging Research Avenues for this compound Biology

Despite promising preclinical data, many fundamental questions about the biology of TREM2 and the effects of its activation remain unanswered. These questions represent critical avenues for future research.

Key unanswered questions include:

Optimal Therapeutic Window: While it's clear that disease stage matters, the precise optimal window for intervention with a this compound is still unknown. rupress.orgfrontiersin.orgnih.gov

Long-Term Effects: The consequences of chronic, long-term TREM2 activation are not fully understood. nih.gov It is important to investigate whether sustained activation could lead to abnormal synaptic pruning or other unintended effects. ucl.ac.uk

Conflicting Preclinical Data: The reasons behind conflicting results in different preclinical models, where some studies show benefit while others report neutral or even detrimental effects, need to be elucidated. nih.govnih.gov This may be due to differences in the specific agonist antibodies used, the animal models, or the dosing paradigms. rupress.orgnih.gov

Mechanisms of Soluble TREM2: The precise biological functions of the soluble form of TREM2 (sTREM2) and the identity of its receptors on microglia are still largely unknown. frontiersin.org

Emerging research is also exploring the role of TREM2 in a wider range of neurological and systemic disorders, including ischemic stroke, multiple sclerosis, and even obesity-related cardiac remodeling, which could expand the potential therapeutic applications for a this compound. frontiersin.orgucl.ac.ukphysiology.org

Considerations for Translating Preclinical Findings of this compound to Potential Therapeutic Development (without clinical trial data)

Translating the promising but complex preclinical findings for a this compound into a potential therapy for humans requires careful consideration of several challenges. The journey from lab to clinic is fraught with potential pitfalls, and the history of therapies targeting multiligand receptors like TREM2 shows that preclinical success does not always translate to clinical efficacy. frontiersin.org

Critical considerations for future development include:

Navigating Context-Dependency: The strong dependence on disease stage means that patient selection will be paramount. rupress.orgfrontiersin.org A this compound might only be suitable for patients at a specific stage of their disease, such as early Alzheimer's. ucl.ac.uk

Patient Stratification: The development of predictive biomarkers will be essential to identify the patient populations most likely to benefit from the therapy. ucl.ac.ukfrontiersin.org

Overcoming the BBB: For antibody-based therapies, successfully and consistently delivering the drug to the brain remains a major translational hurdle that must be overcome. binasss.sa.crnih.gov

Resolving Contradictory Data: The conflicting results from various preclinical models highlight the complexities of TREM2 biology. nih.govnih.gov A deeper understanding is needed to mitigate the risk of failure in human trials.

Defining Therapeutic Window and Dose: Future studies must carefully explore the relationship between dose and efficacy to find a therapeutic window that maximizes benefit without triggering overactivation of microglia or other adverse effects. frontiersin.org

Ultimately, the successful development of a this compound will depend on a nuanced approach that acknowledges the compound's complex, context-dependent effects and strategically navigates the challenges of patient selection and drug delivery.

Q & A

Q. What experimental methods are used to determine the potency of TREM2 agonist-2 in vitro?

this compound's potency is typically assessed via cell viability assays in HEK293 cells expressing human TREM2 (hTREM2). Cells are treated with concentrations ranging from 0–100 μM for 16 hours, and activation is quantified by measuring intracellular responses (e.g., calcium flux or downstream signaling markers). The half-maximal effective concentration (EC50) is calculated using dose-response curves, with reported EC50 values <0.05 μM for hTREM2 activation .

Q. How can researchers quantify TREM2 protein levels in cellular or tissue samples?

A validated ELISA kit (e.g., Human TREM2 ELISA Kit) is recommended for quantitative detection. The protocol involves preparing standard curves in sample diluents (e.g., 1X Cell Extraction Buffer), measuring TREM2 concentrations in duplicates, and interpolating values from the standard curve. Background-subtracted data (mean ± SD) are analyzed to ensure reproducibility .

Q. What structural features of this compound contribute to its oral bioavailability?

The compound’s molecular formula (C24H23ClFN5O) and low molecular weight (451.92 g/mol) enhance membrane permeability. Its design likely incorporates stable functional groups resistant to first-pass metabolism, as evidenced by its efficacy in oral gavage studies at 50 mg/kg doses .

Q. What controls are essential in cell-based assays for this compound?

Key controls include:

  • Vehicle-treated cells to account for solvent effects.
  • Positive controls (e.g., known TREM2 activators).
  • Negative controls (e.g., HDAC inhibitors like BRD4097 in co-treatment studies to rule off-target effects). These ensure assay specificity and adherence to ARRIVE guidelines for experimental rigor .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy of TREM2 agonists?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, tissue penetration) or model-specific TREM2 expression levels. For example, in vivo studies using 50 mg/kg oral dosing in mice showed microglial engagement but require validation via immunohistochemistry or transcriptomic profiling to confirm target engagement. Parallel in vitro-in vivo correlation (IVIVC) analyses are critical .

Q. What strategies validate TREM2 as a therapeutic target in neurodegenerative diseases?

Multi-omics approaches are employed:

  • Transcriptomics : Compare TREM2 expression in disease models (e.g., vHMECs with 377 reads vs. Lum_Epi with 3 reads) to identify context-dependent roles .
  • Functional studies : Use genetic knockout models to assess phenotypic rescue upon agonist treatment.
  • Biomarker analysis : Correlate TREM2 activation with disease-specific markers (e.g., Aβ clearance in Alzheimer’s models) .

Q. How can transcriptomic data be integrated with pharmacological studies to elucidate this compound’s mechanism?

Single-cell RNA sequencing of microglia from treated animal models can identify pathways modulated by TREM2 activation (e.g., phagocytosis, inflammation). Differential expression analysis of genes like APOE or TYROBP, coupled with pathway enrichment tools (e.g., Gene Ontology), links agonist activity to functional outcomes .

Q. What experimental designs optimize the assessment of this compound’s effects on microglial activation in vivo?

  • Dosing regimen : Twice-daily oral administration (e.g., 50 mg/kg) to maintain steady-state concentrations .
  • Endpoint analysis : Flow cytometry for microglial surface markers (e.g., TMEM119) and cytokine profiling (e.g., IL-1β, TNF-α).
  • Controls : Age-matched wild-type and TREM2-deficient cohorts to isolate agonist-specific effects .

Q. How do researchers address batch-to-batch variability in this compound synthesis?

Rigorous quality control includes:

  • Purity assays : HPLC or LC-MS to confirm >98% purity.
  • Functional validation : Replicate in vitro dose-response curves across batches.
  • Stability testing : Storage at -20°C (powder) or -80°C (solvent) to prevent degradation .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

Non-linear regression models (e.g., four-parameter logistic curve) calculate EC50 values. For in vivo studies, mixed-effects models account for inter-individual variability. Data should report mean ± SD and effect sizes with confidence intervals .

Q. How are this compound studies designed to ensure reproducibility?

Adherence to ARRIVE 2.0 guidelines is critical:

  • Detailed protocols for animal husbandry, randomization, and blinding.
  • Pre-registration of hypotheses and analysis plans.
  • Independent replication in at least two cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.